An In-depth Technical Guide to the Core Chemical and Physical Properties of DL-Alanyl-DL-leucine
An In-depth Technical Guide to the Core Chemical and Physical Properties of DL-Alanyl-DL-leucine
This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Alanyl-DL-leucine, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of this dipeptide.
Chemical and Physical Properties
DL-Alanyl-DL-leucine is a dipeptide composed of one molecule of DL-alanine and one molecule of DL-leucine linked by a peptide bond. Its racemic nature, containing both D and L stereoisomers of each amino acid, distinguishes it from its chiral counterparts and may confer unique biological properties.
Table 1: General and Chemical Properties of DL-Alanyl-DL-leucine
| Property | Value | Source |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | --INVALID-LINK-- |
| Synonyms | DL-Ala-DL-Leu, H-DL-Ala-DL-Leu-OH | --INVALID-LINK-- |
| CAS Number | 1999-42-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
Table 2: Physical Properties of DL-Alanyl-DL-leucine and its Constituents
| Property | DL-Alanyl-DL-leucine | L-Alanine | L-Leucine | Source |
| Melting Point | Not explicitly reported. Decomposes upon heating. | ~297 °C (decomposes) | ~293 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point | Not applicable (decomposes) | Sublimes at 200 °C | Sublimes at 145-148 °C | --INVALID-LINK-- |
| Solubility in Water | Soluble | 16.65 g/100 mL (25 °C) | ≥ 100 mg/mL (for L-Alanyl-L-leucine) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in Ethanol | Sparingly soluble | 0.22 g/100 g (25 °C) | Sparingly soluble | [Various sources] |
| Solubility in DMSO | Soluble | Not readily available | 1 mg/mL (for L-Alanyl-L-leucine, with sonication and warming) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of DL-Alanyl-DL-leucine via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of DL-Alanyl-DL-leucine.
Materials:
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Fmoc-DL-Leucine
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Fmoc-DL-Alanine
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Rink Amide resin
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
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Fmoc-DL-Leucine Coupling:
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Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
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Wash the resin thoroughly with DMF and DCM.
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Dissolve Fmoc-DL-Leucine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
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Add the coupling solution to the resin and shake for 2 hours.
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Wash the resin with DMF and DCM.
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Fmoc-DL-Alanine Coupling:
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Repeat the deprotection step with 20% piperidine in DMF.
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Wash the resin thoroughly with DMF and DCM.
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Dissolve Fmoc-DL-Alanine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
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Add the coupling solution to the resin and shake for 2 hours.
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Wash the resin with DMF and DCM.
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Final Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the final Fmoc group.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
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Filter the resin and collect the filtrate.
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Precipitation and Purification:
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Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
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Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide with cold diethyl ether.
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Dry the crude DL-Alanyl-DL-leucine.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for DL-Alanyl-DL-leucine.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
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HPLC system with a UV detector
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C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile
Procedure:
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Dissolve the crude peptide in a minimal amount of Solvent A.
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Inject the sample onto the C18 column.
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Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).
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Monitor the elution at 214 nm and 280 nm.
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Collect the fractions corresponding to the major peak.
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Confirm the purity of the collected fractions by analytical HPLC.
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Lyophilize the pure fractions to obtain the final product.
Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (Electrospray Ionization - ESI-MS):
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Expected [M+H]⁺: m/z 203.1390
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Fragmentation: Collision-induced dissociation (CID) will typically lead to cleavage of the peptide bond, resulting in b- and y-ions. The major fragments would be the immonium ions of alanine (m/z 44.05) and leucine (m/z 86.10).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show characteristic signals for the protons of the alanine and leucine residues. The α-protons will appear as multiplets, the methyl protons of alanine as a doublet, and the protons of the isobutyl side chain of leucine as multiplets and doublets.
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¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons, α-carbons, and the side-chain carbons of both amino acid residues.
Biological Context and Signaling Pathways
While direct studies on the biological activity of DL-Alanyl-DL-leucine are limited, the bioactivity of its constituent amino acids, particularly L-leucine, is well-established. Dipeptides are often hydrolyzed in vivo into their constituent amino acids. Therefore, the biological effects of DL-Alanyl-DL-leucine are likely mediated by the released alanine and leucine.
L-Leucine and the mTOR Signaling Pathway
L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by L-leucine is a key mechanism for stimulating muscle protein synthesis.
Mechanism of Action:
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Sensing: Intracellular L-leucine is sensed by Sestrin2, which releases it from its inhibition of GATOR2.
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Activation: GATOR2 then inhibits the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B. This leads to the GTP-loading of RagA/B.
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Translocation: The active RagA/B-RagC/D heterodimer recruits mTORC1 to the lysosomal surface.
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Full Activation: At the lysosome, mTORC1 is fully activated by the small GTPase Rheb.
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Downstream Effects: Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Potential Bioactivity of D-Amino Acid Containing Dipeptides
The presence of D-amino acids can confer unique properties to peptides, including increased resistance to enzymatic degradation, which can prolong their biological activity. While the specific effects of the D-isomers in DL-Alanyl-DL-leucine are not well-characterized, research on other D-amino acid-containing peptides suggests potential for novel pharmacological activities that may differ from their L-L counterparts. These could include antimicrobial, neuromodulatory, or other therapeutic effects. Further research is warranted to explore the specific biological functions of DL-Alanyl-DL-leucine.
